4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Description
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-17-22(24(32)29(27(17)2)19-12-7-4-8-13-19)26-21(30)14-9-15-28-23(31)20(34-25(28)33)16-18-10-5-3-6-11-18/h3-8,10-13,16H,9,14-15H2,1-2H3,(H,26,30)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJFMPLFPSCRH-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the thiazolidinone ring.
Benzylidene Group Introduction: The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with benzaldehyde in the presence of a base, such as piperidine or pyridine.
Phenyl Group Addition: The final step involves the introduction of the phenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a phenyl halide in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Reaction with Mercaptoacetic Acid
Reagents/Conditions : Dry pyridine, reflux.
Reaction Pathway : The cyano group undergoes nucleophilic substitution with mercaptoacetic acid, followed by cyclization to form a fused thiazole ring.
Product : N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide .
Validation :
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IR : Absence of cyanide stretch (~2200 cm⁻¹); presence of amide C=O (~1680 cm⁻¹).
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¹H NMR : Singlets at δ = 8.9 ppm (OH) and 10.4 ppm (NH); aromatic protons at δ = 6.8–7.6 ppm .
Reaction with Enaminones
Reagents/Conditions : Ethanol, acetic acid catalyst, reflux.
Reaction Pathway : Michael addition of the active methylene group to the enaminone’s α,β-unsaturated ketone, followed by cyclodehydration.
Product : N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)-6-(furan-2-yl)-2-oxo-2H-pyran-3-carboxamide .
Validation :
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IR : Retention of cyano group (~2200 cm⁻¹) confirms no elimination.
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¹H NMR : Furyl protons (δ = 6.3–7.4 ppm); pyran ring protons (δ = 5.8–6.2 ppm) .
Knoevenagel Condensation
Reagents/Conditions : Aryl aldehydes, piperidine catalyst, ethanol, reflux.
Reaction Pathway : Condensation of the thiazolidinone’s active methylene group with aromatic aldehydes to form 5-arylidene derivatives.
Product : 5-(Substituted-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl analogues .
Validation :
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¹H NMR : Benzylidene proton as a singlet (δ = 7.8–8.2 ppm).
Acylation Reactions
Reagents/Conditions : Acyl chlorides or carbonyldiimidazole (CDI), Boc-piperazine, methylene chloride, room temperature.
Reaction Pathway : Amide bond formation at the N-position of the thiazolidinone.
Product : Boc-protected piperazine conjugates (e.g., 42a, 43a) .
Validation :
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¹³C NMR : Carbonyl signals at δ = 170–175 ppm.
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Yield : 75–85% via acyl chloride method; 65–70% via CDI coupling .
Oxidation and Reduction
Oxidation :
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
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Product : Sulfone derivatives via oxidation of the thioxo group (S→SO₂).
Reduction : -
Reagents : Sodium borohydride (NaBH₄) in ethanol.
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Product : Benzyl derivatives via reduction of the benzylidene double bond.
Mechanistic Insights
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Cyclization : Ethanol elimination drives thiazolidinone ring formation during S-alkylation .
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Steric Effects : Bulky substituents on the thiosemicarbazone precursor hinder cyclization, favoring alternative pathways .
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Electronic Effects : Electron-withdrawing groups on benzylidene enhance electrophilicity, accelerating Knoevenagel reactions .
Analytical Techniques
Scientific Research Applications
Antimicrobial Activity
Thiazolidine derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives of thiazolidine have been tested against various bacterial strains with promising results, demonstrating their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 4-(5-Benzylidene...) | P. aeruginosa | 20 |
Anticancer Properties
The compound has also been evaluated for its anticancer activities. Studies indicate that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Study:
A study involving the compound demonstrated that it significantly reduced cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown inhibitory effects on certain proteases and kinases, which are often implicated in cancer progression .
Table 2: Enzyme Inhibition Data
Photophysical Properties
In materials science, thiazolidine derivatives are being explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of the thiazolidine moiety enhances the stability and efficiency of the materials used in these applications .
Case Study:
Research on a related thiazolidine derivative demonstrated its effectiveness as a fluorescent dye for imaging applications in biological systems.
Synthesis and Structural Variations
The synthesis of 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) typically involves the Knoevenagel condensation reaction between appropriate aldehydes and thiazolidine derivatives. Variations in substituents can lead to significant differences in biological activity and material properties .
Table 3: Structural Variants and Their Properties
| Variant Name | Structural Features | Notable Properties |
|---|---|---|
| N-(5-Benzylidene...) | Contains a benzylidene moiety | High antimicrobial activity |
| 2-(5-Benzylidene...acetic acid | Acetic acid substitution | Enhanced solubility |
Mechanism of Action
The mechanism of action of 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anti-inflammatory Activity: It can modulate the production of inflammatory mediators, such as cytokines and prostaglandins, by inhibiting key enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) can be compared with other thiazolidinone derivatives:
4-Thiazolidinone: Lacks the benzylidene and phenyl groups, resulting in different biological activities.
5-Benzylidene-4-thiazolidinone: Similar structure but without the phenyl group, leading to variations in its chemical reactivity and biological properties.
2-Thioxo-4-thiazolidinone: Contains a thioxo group at the 2-position, which can influence its chemical stability and reactivity.
Biological Activity
The compound 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) is a thiazolidinone derivative with notable biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.06 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including our compound of interest. The following table summarizes the cytotoxic activities against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HL-60 (Leukemia) | 2.66 | |
| A549 (Lung Cancer) | 5.31 | |
| Raji (Lymphoma) | 4.48 | |
| MDA-MB-231 (Breast Cancer) | 6.42 | |
| DLD-1 (Colon Cancer) | 14.7 |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting its potential as an anticancer agent.
The mechanism by which thiazolidinone derivatives exert their anticancer effects often involves the modulation of microtubule dynamics and apoptosis pathways. For instance, some derivatives promote microtubule assembly, leading to increased cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it shows activity against β-lactamases, which are critical in antibiotic resistance:
These findings suggest that while the compound may not be a potent inhibitor of β-lactamases, it could still contribute to understanding resistance mechanisms in bacteria.
Case Studies
- Study on Anticancer Properties : A recent study synthesized various thiazolidinone derivatives and evaluated their anticancer efficacy against human cancer cell lines. The compound exhibited promising results, particularly against breast and lung cancer cell lines, highlighting its potential for further development as an anticancer drug .
- Enzyme Activity Investigation : Another study focused on the enzyme inhibition profile of thiazolidinones related to our compound. It was found that modifications in the chemical structure significantly influenced enzyme binding affinity and inhibitory activity .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 4-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl) derivatives, and how are reaction conditions optimized? A: A common method involves condensation of thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and aromatic aldehydes under reflux in a DMF-acetic acid mixture (2–3 hours). Sodium acetate acts as a base to deprotonate intermediates, while stoichiometric excess of aldehyde (0.03 mol vs. 0.01 mol thiosemicarbazide) ensures complete cyclization . Post-reaction, products are recrystallized from DMF-ethanol or acetic acid to achieve >85% purity. For analogs with steric hindrance, microwave-assisted synthesis at 100–120°C for 15–30 minutes may improve yields .
Analytical Characterization
Q: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A: 1H/13C NMR is essential for verifying benzylidene proton shifts (δ 7.8–8.2 ppm) and thioxo sulfur environments. FT-IR confirms C=O (1680–1700 cm⁻¹) and C=S (1250–1280 cm⁻¹) stretches . Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry; for example, Z-configuration at the benzylidene moiety is confirmed via C–H···O/S hydrogen bonding patterns with R-factors <0.051 . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+ at m/z 455.93 ± 0.02) .
Basic Safety and Handling
Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation of dust (H335) via fume hoods. Store in sealed containers at 2–8°C, separated from oxidizers. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications at the benzylidene or thiazolidinone rings influence biological activity? A: Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) enhance electrophilicity, improving kinase inhibition (IC₅₀ ≤10 µM). Hydrophobic substituents (e.g., 3,5-dimethylphenyl) increase membrane permeability, as shown in Caco-2 assays (Papp >1 × 10⁻⁶ cm/s). Conversely, polar groups (-OH, -COOH) reduce bioavailability but improve solubility (>50 mg/mL in PBS) . Docking studies (AutoDock Vina) suggest the thioxo group forms critical H-bonds with ATP-binding pockets .
Data Contradictions in Synthetic Yields
Q: How can discrepancies in reported yields (e.g., 60–90%) for similar derivatives be resolved? A: Yield variations arise from solvent polarity (DMF vs. ethanol) and crystallization efficiency . For instance, DMF-acetic acid recrystallization removes unreacted aldehyde, increasing purity but reducing yield (∼65%). Kinetic studies (HPLC monitoring) reveal side reactions (e.g., thiazolidinone dimerization) above 80°C, necessitating strict temperature control .
Advanced Experimental Design for SAR Optimization
Q: What statistical approaches are used to optimize substituent combinations in high-throughput screening? A: Fractional factorial design (e.g., 2⁴⁻¹) screens variables like aldehyde reactivity, solvent polarity, and catalyst load. Response surface methodology (RSM) identifies optimal conditions (e.g., 0.02 mol sodium acetate, 2.5 h reflux) for maximizing yield and activity. For in vivo studies, randomized block designs with split plots (e.g., four replicates per treatment) account for batch variability .
Stability and Degradation Pathways
Q: What are the primary degradation products of this compound under physiological conditions? A: Hydrolysis of the thioxo group in PBS (pH 7.4, 37°C) generates sulfonic acid derivatives (t₁/₂ = 8–12 h). LC-MS/MS detects oxidative metabolites (e.g., sulfoxide at m/z 471.94) in microsomal assays. Accelerated stability studies (40°C/75% RH) recommend lyophilization for long-term storage .
Methodological Validation of Biological Assays
Q: How are in vitro assays (e.g., cytotoxicity) standardized for this compound? A: MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are performed in triplicate with positive controls (doxorubicin) and negative controls (DMSO ≤0.1%). IC₅₀ values are calculated via nonlinear regression (GraphPad Prism). For kinase inhibition, radiometric assays (33P-ATP) with Z’-factor >0.5 ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
